molecular formula C13H15BrN2O2 B2519521 4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 952857-05-5

4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No. B2519521
CAS RN: 952857-05-5
M. Wt: 311.179
InChI Key: AGOCPPRDHCXBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one" is a chemical that appears to be related to a class of substances known as benzylpiperazines. These compounds have been the subject of various studies due to their potential pharmacological properties and presence in designer drugs. The related compound 4-bromo-2,5-dimethoxybenzylpiperazine was identified in Germany and characterized using a combination of analytical techniques, including GC-MS and NMR spectroscopy . Another study synthesized a series of regioisomeric bromodimethoxy benzyl piperazines, including the designer benzylpiperazine, and evaluated their analytical profiles using GC-MS and FT-IR .

Synthesis Analysis

The synthesis of related brominated compounds has been reported in the literature. For instance, the synthesis of methyl 3-bromo-2-(2',3'-dibromo-4',5'-dimethoxybenzoyl)-4,5-dimethoxybenzoate involved bromination, reduction, oxidation, and Friedel-Crafts reactions, with an overall yield of 19.6% . Although the specific synthesis of "4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one" is not detailed in the provided papers, similar synthetic routes involving halogenation and functional group transformations could be inferred.

Molecular Structure Analysis

X-ray diffraction has been used to determine the crystal structure of related compounds, such as the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid . The piperazine ring in this complex adopts a chair conformation, which is a common feature in piperazine derivatives. The molecular structure of "4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one" could potentially be elucidated using similar techniques, providing insights into its conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is often characterized by their ability to participate in further substitution reactions due to the presence of the bromine atom, which is a good leaving group. The related compound 4-bromopyrazole forms stable hexacoordinate complexes with dimethyl- and divinyl-tindichloride, indicating the potential for "4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one" to engage in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can be inferred from their analytical profiles. For example, the regioisomeric bromodimethoxy benzyl piperazines were characterized using GC-MS and FT-IR, which provided information on their mass spectra and infrared absorption patterns . The physical properties such as melting point, solubility, and stability of "4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one" would likely be influenced by the presence of the bromobenzoyl and dimethylpiperazinone functional groups.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on related piperazine derivatives includes the synthesis and X-ray, NMR, and DFT studies of complexes involving piperazine compounds. For example, a study detailed the crystal structure of a complex formed between 1,4-dimethylpiperazine mono-betaine and p-hydroxybenzoic acid, highlighting the importance of such compounds in understanding molecular interactions and structural characteristics (Dega-Szafran, Katrusiak, & Szafran, 2006).

  • Another study focused on the synthesis, X-ray crystal structure, vibrational spectroscopy, DFT calculations, electronic properties, and Hirshfeld analysis of a novel hydrazone Schiff base compound, illustrating the complex's stability and potential electronic applications (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).

Biological Activity and Medicinal Chemistry

  • The development of antipsychotic agents and antileukemic compounds showcases the potential medical applications of piperazine derivatives. For instance, specific benzamides with piperazine structures have shown potent antipsychotic properties, providing a foundation for developing new therapeutic drugs (Högberg, Ström, Hall, & Ögren, 1990).

  • In cancer research, a series of benzothiazole derivatives, structurally similar to piperazine compounds, have been synthesized and evaluated for their antileukemic activity, further emphasizing the significance of chemical synthesis in drug discovery (Prasanna et al., 2010).

Materials Science and Catalysis

  • The creation of new materials and catalysts also benefits from the study of piperazine-related compounds. Research into dichlorodialkyltin complexes with 4-bromopyrazole, for example, contributes to our understanding of metal-organic frameworks and their potential applications in catalysis and materials science (Casellato, Graziani, Peruzzo, & Plazzogna, 1995).

Mechanism of Action

While the specific mechanism of action for “4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one” is not available, a related compound, Bromfenac, is known to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 .

Safety and Hazards

The safety data sheet for “4-Bromobenzoyl chloride” indicates that it is hazardous, causing severe skin burns and eye damage . It’s important to handle it with care, using protective equipment and working in a well-ventilated area .

properties

IUPAC Name

4-(4-bromobenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2)12(18)15-7-8-16(13)11(17)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOCPPRDHCXBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.